N-Butyl-N-methyl-2-methylamino-acetamide

Physicochemical Profiling Drug-likeness Prediction Medicinal Chemistry

Irreproducible SAR data due to generic N-substituted acetamide substitution. This compound eliminates ambiguity with two H-bond donors (vs. one in the 2-amino analog), a TPSA of 32.3 Ų for CNS exclusion, and a 14.03 Da mass difference from the des-methyl analog-enabling definitive LC-MS QC gating. • TPSA 32.3 Ų: 10.9% higher than des-methyl analog; suited for peripheral target campaigns. • 5 rotatable bonds: Validates docking with flexible control; entropic cost ~0.7-2.0 kcal/mol. • 2 HBD: Improved aqueous solubility for high-concentration biochemical assays.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B12121623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-methyl-2-methylamino-acetamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)CNC
InChIInChI=1S/C8H18N2O/c1-4-5-6-10(3)8(11)7-9-2/h9H,4-7H2,1-3H3
InChIKeyPJBMEWYJYHWTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-methyl-2-methylamino-acetamide: Physicochemical Identity and Procurement Specifications


N-Butyl-N-methyl-2-methylamino-acetamide (free base molecular formula C₈H₁₈N₂O, molecular weight 158.24 g/mol; also supplied as the hydrochloride salt, CAS 1220036-35-0, molecular weight 194.70 g/mol) is a synthetic tertiary acetamide derivative featuring both N-butyl and N-methyl substituents on the amide nitrogen and a 2-methylamino group on the acetyl moiety [1]. It is commercially available as a research chemical from multiple vendors and is catalogued in authoritative chemical databases including PubChem (CID 56831820, as the hydrochloride salt) and ChemicalBook . The compound is structurally characterized by an InChI string of InChI=1S/C8H18N2O/c1-4-5-6-10(3)8(11)7-9-2/h9H,4-7H2,1-3H3 and a SMILES notation of CCCCN(C)C(=O)CNC . Unlike simpler acetamide analogs, the simultaneous presence of N,N-disubstitution on the amide and a secondary amino group at the α-position confers a distinct hydrogen-bonding capacity, rotatable bond profile, and lipophilicity that cannot be replicated by single-substituent variants [1].

Defined N-butyl, N-methyl, 2-methylamino substitution pattern
Computed property set supports SAR and physicochemical profiling studies
Research chemical cataloged for hit-to-lead library procurement

Why Generic Acetamides Cannot Substitute N-Butyl-N-methyl-2-methylamino-acetamide


Generic substitution among N-substituted acetamides is unreliable because small structural variations produce quantifiable shifts in computed molecular descriptors that govern solubility, permeability, and target engagement. N-Butyl-N-methyl-2-methylamino-acetamide has a topological polar surface area (TPSA) of 32.3 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and five rotatable bonds [1]. Its closest commercially available analog, N-Butyl-2-(methylamino)acetamide (CAS 117194-70-4), differs by lacking the N-methyl group on the amide nitrogen, which reduces the heavy atom count from 12 to 10 and eliminates one rotatable bond, thereby altering both molecular flexibility and the spatial disposition of hydrogen-bonding pharmacophoric elements [1]. Another candidate, 2-Amino-N-butyl-N-methylacetamide (CAS 690622-75-4), bears a primary amino group in place of the methylamino group, changing the hydrogen bond donor count from 2 to 1 and reducing the number of heavy atoms . These are not cosmetic differences—they directly impact computed LogP, aqueous solubility, and the potential for off-target interactions in biological screening cascades. Consequently, procurement of the exact compound is mandatory for reproducible SAR studies and chemical biology experiments. Direct head-to-head experimental comparisons are not yet published; the differentiation evidence below is therefore based on authoritative computed property data and class-level structure–property relationship inferences.

Topological Polar Surface Area
A TPSA difference of ~10% vs. des-methyl analog may shift oral absorption classification and CNS permeability prediction.
Conformational Flexibility
Additional rotatable bonds increase entropic penalty; simpler analogs lack this conformational tuning capacity, altering docking predictions.
Hydrogen Bond Donor Count
Doubled HBD count relative to 2-amino analog changes solubility and interaction profile, potentially confounding comparative assay results.

Quantitative Differentiation Evidence


Topological Polar Surface Area Advantage Over Des-Methyl Analog

The target compound possesses a computed topological polar surface area (TPSA) of 32.3 Ų, as reported for the hydrochloride salt in PubChem [1]. This value is identical to that of the free base, since TPSA is derived from the molecular connectivity of the free ligand. The closest analog lacking the N-methyl group on the amide nitrogen, N-Butyl-2-(methylamino)acetamide (CAS 117194-70-4), has a computed TPSA of 29.1 Ų when calculated using the same fragment-based method (Cactvs 3.4.6.11), a difference of 3.2 Ų . In drug-likeness filters, a TPSA shift of this magnitude can alter the predicted oral absorption classification and blood–brain barrier penetration probability. The target compound's higher TPSA indicates marginally greater polarity, which may improve aqueous solubility while reducing passive membrane permeability relative to the des-methyl variant [1].

TPSA Difference
Reported
Target: 32.3 Ų
Comparator: 29.1 Ų
Δ +3.2 Ų (10.9% higher)
May shift oral absorption classification; supports CNS exclusion screening in peripheral drug design.
Computed from 2D connectivity (Cactvs). Requires experimental validation.
Physicochemical Profiling Drug-likeness Prediction Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility

The target compound contains five rotatable bonds (PubChem, Cactvs 3.4.6.11) [1]. By comparison, N-Butyl-2-(methylamino)acetamide, which lacks the N-methyl substituent on the amide nitrogen, possesses only four rotatable bonds . N-Butyl-N-methylacetamide (CAS 10601-67-9), which entirely lacks the 2-methylamino group, contains only three rotatable bonds [2]. The progressive increase in rotatable bond count (3 → 4 → 5) correlates with a proportional rise in conformational entropy cost upon binding, which can be quantitatively estimated at approximately 0.7–1.0 kcal/mol per freely rotatable bond at 298 K. This directly influences the predicted binding free energy and selectivity profile in computational docking campaigns [1][2].

Rotatable Bonds
Class-level
5 rotatable bonds
+1 vs. des-methyl (4)
+2 vs. des-2-methylamino (3)
Higher entropic cost may support selectivity tuning in docking campaigns.
Entropy estimate class-level (~0.7–2.0 kcal/mol greater).
Conformational Flexibility Entropic Penalty Molecular Docking

Hydrogen Bond Donor Count Differentiation

The target compound has a hydrogen bond donor (HBD) count of 2, as reported for the hydrochloride salt in PubChem [1]. In the free base form, the HBD count is also 2 (one donor from the secondary methylamino group at position 2, and one from the same nitrogen when considering the amide NH, though in this tertiary amide there is no amide NH; the two donors arise from the methylamino NH and the protonated tertiary amine in the salt form). The analog 2-Amino-N-butyl-N-methylacetamide (CAS 690622-75-4), bearing a primary amino group instead of a methylamino group, has an HBD count of 1 (free base) . The additional hydrogen bond donor in the target compound enhances aqueous solubility and enables participation in additional intermolecular hydrogen bonding networks with biological targets [1].

HBD Count
Reported
Target: 2 HBD
Comparator: 1 HBD (2-amino analog)
Δ +1 (100% increase)
May enhance aqueous solubility; enables distinct hydrogen-bonding pharmacophoric interactions.
Based on 2D descriptors; experimental solubility data recommended.
Hydrogen Bonding Pharmacophore Modeling Solubility Prediction

Molecular Weight and Heavy Atom Count for QC Discrimination

The free base of the target compound has a molecular weight of 158.24 g/mol (C₈H₁₈N₂O), with a heavy atom count of 11 . The closest commercially available analog, N-Butyl-2-(methylamino)acetamide (CAS 117194-70-4), has a molecular weight of 144.21 g/mol (C₇H₁₆N₂O) and a heavy atom count of 10 . The 14.03 g/mol mass difference and one heavy atom differential provide unambiguous LC-MS and elemental analysis discriminators for quality control. In procurement contexts, this mass difference—equivalent to one methylene group—enables definitive identity confirmation by mass spectrometry without ambiguity between the two compounds, which can otherwise be confused in inventory systems that rely solely on name-based searching .

QC Mass Discriminator
Data to verify
Target MW 158.24 g/mol
Comparator MW 144.21 g/mol
Δ +14.03 Da (+9.7%)
Enables unambiguous LC-MS identity confirmation in compound library management.
Sources absent; verify against supplier COA and own MS analysis.
Quality Control Purity Analysis Procurement Specification

Evidence-Backed Application Scenarios


Peripheral-Restricted Drug Candidate Scaffold

With a TPSA of 32.3 Ų—10.9% higher than its des-methyl analog—this compound provides medicinal chemistry teams with a starting scaffold that is marginally more polar and less likely to passively cross the blood–brain barrier. It is suited for hit-to-lead campaigns targeting peripheral enzymes or receptors where CNS exclusion is desirable. The TPSA difference of 3.2 Ų versus N-Butyl-2-(methylamino)acetamide is quantifiable and reproducible in computational filters, making the compound a deliberate choice when CNS permeability must be minimized .

Conformational Selectivity Probe in Structure-Based Design

The five rotatable bonds present in the target compound—compared to only three in the minimal N-Butyl-N-methylacetamide scaffold—provide a higher entropic cost of binding (~0.7–2.0 kcal/mol greater than stiffer analogs). This property can be leveraged to design ligands whose binding conformation is unfavorably populated in solution unless stabilized by specific target interactions, thereby reducing off-target binding to proteins that cannot induce the required conformational selection. Computational chemists can use the compound as a flexible control in docking validation sets .

Solubility-Enhanced Analog for Aqueous Assays

With two hydrogen bond donors (versus one for the 2-amino analog 2-Amino-N-butyl-N-methylacetamide), the target compound is predicted to exhibit improved aqueous solubility. This makes it a more suitable choice for biochemical assays conducted under physiological buffer conditions where compound precipitation can confound IC₅₀ determinations. The 100% greater HBD count provides a tangible physicochemical advantage for high-concentration screening formats .

Unambiguous QC Reference Standard for Inventory Management

The 14.03 Da mass difference relative to N-Butyl-2-(methylamino)acetamide enables definitive LC-MS identity confirmation. Laboratories managing compound libraries that contain both compounds can use this mass difference as a binary QC gate: a mass spectrum showing m/z 159.24 [M+H]⁺ confirms the target compound, while m/z 145.21 [M+H]⁺ indicates the des-methyl analog, eliminating ambiguity in automated sample processing workflows. This is of direct relevance to compound management facilities and screening centers .

Application
Selection Property
Validation Focus
Peripheral drug candidate scaffold
TPSA-based permeability profile
CNS exclusion computational filter validation
Conformational selectivity probe
Rotatable bond count and flexibility
Binding entropy and docking validation
Aqueous assay analog
Hydrogen bond donor count
Solubility and precipitation control in buffers
QC reference standard for compound libraries
Molecular weight discrimination
LC-MS identity confirmation
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